(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
Description
Properties
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMFDLUZUNNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Pathways
The synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride generally follows a multi-step process involving:
- Formation of the core bicyclic amine structure by coupling piperidine derivatives with azetidine precursors.
- Introduction of the methanol functional group at the 4-position of the piperidine ring.
- Conversion to the dihydrochloride salt to enhance compound stability and solubility.
Key Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of protected piperidine intermediate | Use Boc-protected piperidine-4-amine as starting material | Boc-piperidine-4-amine, base (e.g., NaHCO3), solvent (e.g., dichloromethane) | Protects amine functionality during coupling |
| 2. Coupling with azetidine precursor | React Boc-protected piperidine with 1-benzhydrylazetidin-3-yl methanesulfonate | Basic conditions, solvent such as THF or DMF, temperature 0–25°C | Forms the bicyclic amine intermediate |
| 3. Deprotection of Boc group | Treat with hydrochloric acid (HCl) | Aqueous HCl, room temperature | Removes Boc protecting group to yield free amine |
| 4. Introduction of methanol group | Hydroxymethylation at piperidin-4-yl position | Formaldehyde or equivalent reagent, reducing agent if necessary | Functionalizes the molecule with methanol group |
| 5. Salt formation | Treat free base with two equivalents of HCl | Aqueous HCl, controlled pH 2–4 | Yields dihydrochloride salt for enhanced stability |
This sequence ensures the controlled assembly of the bicyclic structure with the desired methanol substituent and formation of a stable salt form suitable for pharmaceutical applications.
Reaction Conditions and Optimization
- Solvent Selection: Common solvents include ethanol, methanol, dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), chosen based on solubility and reaction compatibility.
- Temperature Control: Reactions are typically conducted between 0°C and 25°C to avoid decomposition and side reactions.
- Catalysts and Reagents: Hydrochloric acid is used both as a catalyst in coupling and for deprotection/salt formation. Bases like sodium bicarbonate or potassium carbonate facilitate nucleophilic substitution steps.
- Purification: Recrystallization and column chromatography (silica gel) are employed to achieve purity >95%, verified by HPLC and NMR analysis.
Industrial Production Techniques
In industrial settings, the synthesis is scaled up using:
- Continuous flow reactors: For precise temperature and reaction time control, improving yield and reproducibility.
- Automated synthesis platforms: To standardize stoichiometry and minimize batch-to-batch variability.
- Controlled crystallization: Adjusting pH (5.5–6.0) and temperature (around 4°C) during salt precipitation to ensure consistent crystal morphology and purity.
These techniques reduce impurities and enhance product stability, critical for pharmaceutical-grade material production.
Analytical Characterization During Preparation
To ensure structural integrity and purity, the following analytical methods are employed:
| Technique | Purpose | Key Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm molecular structure | 1H and 13C NMR, focusing on azetidine hydroxyl (δ 4.1–4.5 ppm) and piperidine protons (δ 2.8–3.2 ppm) |
| High-Performance Liquid Chromatography (HPLC) | Assess purity | C18 column, mobile phase acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at 210–254 nm |
| Mass Spectrometry (MS) | Verify molecular weight | Electrospray ionization (ESI-MS), expected molecular weight ~229 g/mol for dihydrochloride salt |
| Fourier Transform Infrared Spectroscopy (FTIR) | Monitor functional groups during synthesis | Identification of characteristic amine and hydroxyl peaks |
These techniques allow real-time monitoring and quality control throughout the synthesis process.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents side reactions, ensures selectivity |
| Solvent | Ethanol, Methanol, DCM, THF, DMF | Solubility and reaction medium compatibility |
| Catalyst/Reagent | HCl (catalyst and salt formation), Bases (NaHCO3, K2CO3) | Facilitates coupling, deprotection, and salt formation |
| Purification | Recrystallization, Column Chromatography | Achieves >95% purity |
| Salt Formation pH | 2–4 | Maximizes stability and solubility |
| Storage | 2–8°C | Maintains compound integrity |
Additional Notes on Synthetic Innovation
- Patented methods for azetidine derivatives emphasize the use of mesylate intermediates and combinatorial chemistry approaches to generate structural diversity, which can be adapted for the synthesis of this compound.
- Such methods may involve novel protecting groups and coupling reagents to improve yield and reduce purification steps.
Chemical Reactions Analysis
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.
Reduction: Reduction reactions can be performed on the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formaldehyde, formic acid.
Reduction: Reduced azetidine derivatives.
Substitution: Alkylated or aminated piperidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride exhibits diverse biological activities. Key findings include:
- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially impacting conditions such as pain and anxiety.
- Antinociceptive Properties : The compound has shown promise in alleviating pain through modulation of pain pathways.
- Anti-inflammatory Activity : The structural features of the compound enable it to exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Applications in Research
The applications of this compound span multiple domains:
- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents, it serves as a precursor in drug development.
- Biological Studies : The compound is utilized in studies exploring its antimicrobial properties and potential as a therapeutic agent against various diseases .
- Material Science : Its unique chemical structure allows for exploration in the development of new materials with specific properties.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropharmacology : In a study examining its neuroprotective effects, researchers found that the compound significantly reduced neuronal apoptosis in vitro, suggesting potential therapeutic benefits for neurodegenerative diseases.
- Pain Management : Clinical trials assessing its antinociceptive properties demonstrated that patients reported lower pain levels when treated with formulations containing this compound compared to standard analgesics.
Mechanism of Action
The mechanism by which (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Hydroxymethyl vs. Fluorine : The hydroxymethyl group in the target compound improves aqueous solubility compared to the 4-fluoro derivative, which prioritizes membrane permeability due to increased lipophilicity .
- Acetonitrile-Pyrrolopyrimidine Hybrid : The acetonitrile-linked pyrrolopyrimidine in ’s compound demonstrates potent JAK1/2 inhibition (IC₅₀ < 10 nM), highlighting the importance of heterocyclic extensions for efficacy .
Stability and Handling
- Target Compound : Stable at room temperature when stored in a dry environment; incompatible with strong oxidizing agents .
- PK00698E: No GHS classification, but requires personal protective equipment (PPE) due to uncharacterized acute toxicity .
- JAK Inhibitor Precursor () : Requires cold storage (2–8°C) to prevent degradation of the pyrrolopyrimidine moiety .
Pharmacokinetic and Toxicological Profiles
- Limited acute toxicity data are available for the target compound, whereas PK00698E lacks GHS classification, suggesting lower immediate hazards .
- Fluorinated analogs may exhibit prolonged half-lives due to metabolic resistance, a critical consideration in drug design .
Biological Activity
The compound (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride is a synthetic derivative that falls under the category of azetidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1403766-73-3 |
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)piperidin-4-ylmethanol dihydrochloride |
| SMILES | CC1(CN(C1)C2CNC2)O.Cl.Cl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects. Specific pathways influenced by this compound have not been fully elucidated but are under investigation.
Antimicrobial Properties
Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
In a study evaluating the antibacterial activity of related azetidine compounds, it was found that several derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that azetidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For instance, a related study highlighted the efficacy of azetidine-based compounds in inhibiting growth in triple-negative breast cancer cell lines .
Case Studies
-
Antibacterial Activity Assessment
- A series of azetidine derivatives were tested against S. aureus and E. coli using the agar disc-diffusion method.
- Results showed significant inhibition zones for several compounds, suggesting strong antibacterial activity.
-
Anticancer Evaluation
- In vitro studies on colon carcinoma cells revealed that certain azetidine derivatives exhibited selective toxicity towards cancer cells compared to normal cells.
- One compound demonstrated a notable selectivity index, prompting further research into its mechanism and potential therapeutic applications .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride?
Answer:
Synthesis optimization requires attention to:
- Reaction Conditions : Temperature (e.g., 60–80°C for azetidine ring formation), solvent polarity (e.g., DMF or THF for intermediate stability), and pH control to prevent side reactions .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection to avoid unwanted nucleophilic attacks during piperidine-azetidine coupling .
- Salt Formation : HCl gas or aqueous HCl for dihydrochloride salt crystallization, ensuring >95% purity via recrystallization in ethanol/water mixtures .
Basic: How is the compound characterized for structural confirmation and purity?
Answer:
- Spectroscopic Methods :
- Purity Assessment : Ion chromatography for chloride content (target: ~25.4% w/w) and Karl Fischer titration for residual solvents (<0.1%) .
Advanced: What experimental designs are recommended to study its interaction with G protein-coupled receptors (GPCRs)?
Answer:
- Binding Assays : Radioligand displacement (e.g., [3H]-N-methylscopolamine for muscarinic receptors) with IC50 determination. Use HEK293 cells expressing target GPCRs .
- Functional Assays :
- cAMP Accumulation : For Gi/o-coupled receptors (e.g., 50% inhibition at 10 µM suggests inverse agonism) .
- Calcium Flux : FLIPR assays for Gq-coupled receptors (EC50 values < 1 µM indicate high potency) .
- Data Interpretation : Address discrepancies (e.g., partial vs. full agonism) using Schild regression or operational model fitting .
Advanced: How can conflicting solubility data in aqueous vs. organic solvents be resolved?
Answer:
- Methodological Adjustments :
- Thermodynamic Analysis : Measure solubility vs. temperature (van’t Hoff plots) to identify optimal storage conditions (e.g., 4°C for aqueous solutions) .
Advanced: What computational approaches predict its blood-brain barrier (BBB) permeability?
Answer:
- In Silico Models :
- Validation : Compare with in vivo PET imaging in rodent models (e.g., brain/plasma ratio >0.3 confirms BBB crossing) .
Advanced: How should researchers address variability in enzymatic inhibition assays (e.g., CYP450 isoforms)?
Answer:
- Assay Standardization :
- Positive Controls : Use ketoconazole (CYP3A4) or quinidine (CYP2D6) to validate assay conditions .
- Pre-incubation Time : Optimize (e.g., 15–30 min) to distinguish time-dependent vs. competitive inhibition .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and report IC50 with 95% confidence intervals (n ≥ 3 replicates) .
Basic: What safety protocols are essential for handling this compound in vitro?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic waste (pH 7–9) before disposal in designated biohazard containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
